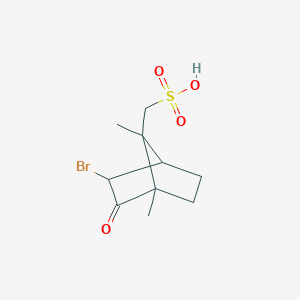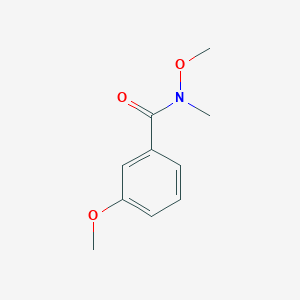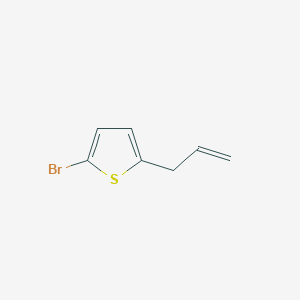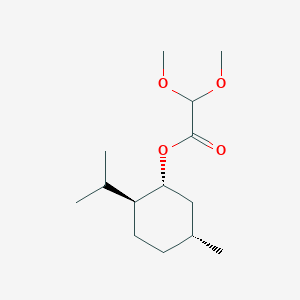![molecular formula C7H8F3NO2 B117238 2,2,2-trifluoro-N-[(1R,5S)-6-oxabicyclo[3.1.0]hexan-3-yl]acetamide CAS No. 154705-97-2](/img/structure/B117238.png)
2,2,2-trifluoro-N-[(1R,5S)-6-oxabicyclo[3.1.0]hexan-3-yl]acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2,2-trifluoro-N-[(1R,5S)-6-oxabicyclo[3.1.0]hexan-3-yl]acetamide, also known as TFA, is a chemical compound that has gained significant attention in scientific research due to its unique properties. TFA is a derivative of the natural product bicyclic ketal, which is found in many plant species. TFA has been synthesized using various methods, and its applications in scientific research have been explored extensively.
Wirkmechanismus
The mechanism of action of 2,2,2-trifluoro-N-[(1R,5S)-6-oxabicyclo[3.1.0]hexan-3-yl]acetamide is not fully understood. However, it has been proposed that 2,2,2-trifluoro-N-[(1R,5S)-6-oxabicyclo[3.1.0]hexan-3-yl]acetamide acts as an acetylcholinesterase inhibitor, which leads to an increase in the level of acetylcholine in the brain. This, in turn, can lead to improved cognitive function and memory.
Biochemische Und Physiologische Effekte
2,2,2-trifluoro-N-[(1R,5S)-6-oxabicyclo[3.1.0]hexan-3-yl]acetamide has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated that 2,2,2-trifluoro-N-[(1R,5S)-6-oxabicyclo[3.1.0]hexan-3-yl]acetamide has antiviral and anticancer activity. 2,2,2-trifluoro-N-[(1R,5S)-6-oxabicyclo[3.1.0]hexan-3-yl]acetamide has also been shown to have a neuroprotective effect, which may be attributed to its ability to inhibit acetylcholinesterase.
Vorteile Und Einschränkungen Für Laborexperimente
2,2,2-trifluoro-N-[(1R,5S)-6-oxabicyclo[3.1.0]hexan-3-yl]acetamide has various advantages and limitations for lab experiments. One of the advantages is that it is a versatile building block that can be used in the synthesis of various biologically active compounds. 2,2,2-trifluoro-N-[(1R,5S)-6-oxabicyclo[3.1.0]hexan-3-yl]acetamide is also relatively easy to synthesize and purify. However, one of the limitations is that 2,2,2-trifluoro-N-[(1R,5S)-6-oxabicyclo[3.1.0]hexan-3-yl]acetamide is a toxic compound and requires careful handling in the lab.
Zukünftige Richtungen
There are various future directions for the use of 2,2,2-trifluoro-N-[(1R,5S)-6-oxabicyclo[3.1.0]hexan-3-yl]acetamide in scientific research. One potential application is in the development of novel antiviral agents, given its demonstrated antiviral activity. 2,2,2-trifluoro-N-[(1R,5S)-6-oxabicyclo[3.1.0]hexan-3-yl]acetamide may also have potential in the treatment of neurodegenerative diseases, given its neuroprotective effects. Additionally, 2,2,2-trifluoro-N-[(1R,5S)-6-oxabicyclo[3.1.0]hexan-3-yl]acetamide may have applications in the development of novel anti-inflammatory agents.
Conclusion:
In conclusion, 2,2,2-trifluoro-N-[(1R,5S)-6-oxabicyclo[3.1.0]hexan-3-yl]acetamide is a chemical compound that has gained significant attention in scientific research due to its unique properties. 2,2,2-trifluoro-N-[(1R,5S)-6-oxabicyclo[3.1.0]hexan-3-yl]acetamide has various applications in medicinal chemistry and has been shown to have antiviral and anticancer activity. The mechanism of action of 2,2,2-trifluoro-N-[(1R,5S)-6-oxabicyclo[3.1.0]hexan-3-yl]acetamide is not fully understood, but it is believed to act as an acetylcholinesterase inhibitor. 2,2,2-trifluoro-N-[(1R,5S)-6-oxabicyclo[3.1.0]hexan-3-yl]acetamide has various advantages and limitations for lab experiments, and there are various future directions for its use in scientific research.
Synthesemethoden
2,2,2-trifluoro-N-[(1R,5S)-6-oxabicyclo[3.1.0]hexan-3-yl]acetamide can be synthesized using a variety of methods, including the reaction of bicyclic ketal with trifluoroacetic anhydride and subsequent purification. Another method involves the reaction of bicyclic ketal with trifluoroacetic acid in the presence of a catalyst. The final product is purified using column chromatography and characterized using various spectroscopic techniques.
Wissenschaftliche Forschungsanwendungen
2,2,2-trifluoro-N-[(1R,5S)-6-oxabicyclo[3.1.0]hexan-3-yl]acetamide has various applications in scientific research, primarily in the field of medicinal chemistry. It has been used as a building block in the synthesis of various biologically active compounds, including antiviral and anticancer agents. 2,2,2-trifluoro-N-[(1R,5S)-6-oxabicyclo[3.1.0]hexan-3-yl]acetamide has also been used as a reagent in the synthesis of various heterocyclic compounds.
Eigenschaften
CAS-Nummer |
154705-97-2 |
|---|---|
Produktname |
2,2,2-trifluoro-N-[(1R,5S)-6-oxabicyclo[3.1.0]hexan-3-yl]acetamide |
Molekularformel |
C7H8F3NO2 |
Molekulargewicht |
195.14 g/mol |
IUPAC-Name |
2,2,2-trifluoro-N-[(1R,5S)-6-oxabicyclo[3.1.0]hexan-3-yl]acetamide |
InChI |
InChI=1S/C7H8F3NO2/c8-7(9,10)6(12)11-3-1-4-5(2-3)13-4/h3-5H,1-2H2,(H,11,12)/t3?,4-,5+ |
InChI-Schlüssel |
FDSUHRGTBJKKFW-NVGWPGHNSA-N |
Isomerische SMILES |
C1[C@@H]2[C@@H](O2)CC1NC(=O)C(F)(F)F |
SMILES |
C1C(CC2C1O2)NC(=O)C(F)(F)F |
Kanonische SMILES |
C1C(CC2C1O2)NC(=O)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![2-[(1R)-1-Hydroxyethyl]benzoic acid](/img/structure/B117165.png)
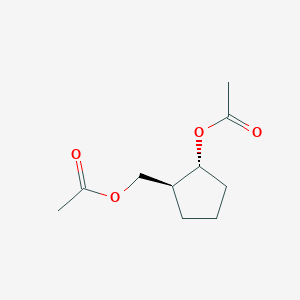

![[(2R,3S)-4-[[(2S)-2-[[(2R,4R)-2,4-dimethyloctanoyl]-methylamino]-4-methylpentanoyl]amino]-3-[methyl-[(2S)-3-methyl-1-[(2S)-2-[(2S)-2-methyl-5-oxo-2H-pyrrole-1-carbonyl]pyrrolidin-1-yl]-1-oxobutan-2-yl]amino]-4-oxobutan-2-yl] acetate](/img/structure/B117173.png)


